N-[4-(benzyloxy)phenyl]-4-methoxybenzamide
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Overview
Description
N-[4-(benzyloxy)phenyl]-4-methoxybenzamide is an organic compound with the molecular formula C21H19NO3 and a molecular weight of 333.38 g/mol This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(benzyloxy)phenyl]-4-methoxybenzamide typically involves the reaction of 4-benzyloxyphenylamine with 4-methoxybenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-[4-(benzyloxy)phenyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed
Major Products:
Oxidation: Formation of benzyloxybenzoic acid.
Reduction: Formation of benzyloxyaniline.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives of the compound
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-4-methoxybenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins involved in inflammatory and oxidative stress pathways .
Comparison with Similar Compounds
N-[4-(benzyloxy)phenyl]-4-methoxybenzamide can be compared with other similar compounds such as:
N-[4-(benzyloxy)phenyl]glycinamide: Shares the benzyloxyphenyl moiety but differs in the amide structure.
4-benzyloxyphenylacetic acid: Contains the benzyloxyphenyl group but has an acetic acid functional group instead of a methoxybenzamide.
N-[4-(benzyloxy)phenyl]-4-(methylthio)benzenesulfonamide: Similar structure with a sulfonamide group instead of a methoxybenzamide.
Properties
Molecular Formula |
C21H19NO3 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-methoxy-N-(4-phenylmethoxyphenyl)benzamide |
InChI |
InChI=1S/C21H19NO3/c1-24-19-11-7-17(8-12-19)21(23)22-18-9-13-20(14-10-18)25-15-16-5-3-2-4-6-16/h2-14H,15H2,1H3,(H,22,23) |
InChI Key |
ZZJKXUXCVSBTAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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